7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a chemical compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It is characterized by its unique structure, which includes a methoxy group attached to a dihydrobenzo[b][1,4]dioxin moiety. This compound belongs to a class of organic compounds known for their diverse biological activities and potential pharmaceutical applications. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting subject for synthetic and medicinal chemistry.
The chemical reactivity of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-donating properties of the methoxy group. For instance, it can participate in reactions with various electrophiles, leading to the formation of substituted derivatives. Additionally, this compound can undergo oxidation reactions to form corresponding dioxins or other reactive intermediates.
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been reported to exhibit a range of biological activities. Specifically, 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has shown potential as an inhibitor of certain enzymes such as α-glucosidase and lipoxygenase, which are involved in carbohydrate metabolism and inflammatory processes respectively . These activities suggest its potential therapeutic applications in managing diabetes and inflammatory diseases.
The synthesis of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine can be achieved through several methods:
The unique structure and biological properties of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine make it suitable for various applications:
Research on interaction studies involving 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has highlighted its ability to interact with specific enzymes and receptors. For example:
Several compounds share structural similarities with 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine | 16081-45-1 | Lacks methoxy group; serves as a precursor |
| 2,3-Dihydrobenzo[b][1,4]dioxine | 320386-55-8 | Related dioxine structure; different functional groups |
| 2,3-Dihydrobenzo[b][1,4]dioxin-5-carboxamide | Not available | Contains carboxamide; exhibits different biological activity |
Uniqueness: The presence of the methoxy group in 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine distinguishes it from its analogs by enhancing its solubility and potentially altering its biological activity compared to compounds lacking this substituent.
The retrosynthetic approach to 7-methoxy-2,3-dihydrobenzo[b] [1] [4]dioxin-5-amine requires careful consideration of the molecular framework and functional group positioning [8]. The primary disconnection strategy involves breaking the molecule into two key building blocks: a methoxy-substituted catechol derivative and an appropriate ethylene glycol equivalent for dioxin ring formation [12].
The fundamental retrosynthetic analysis reveals that the benzodioxin core can be traced back to catechol derivatives through cyclization with 1,2-dibromoethane under basic conditions [2]. The methoxy group introduction requires selective functionalization of the aromatic ring, while the amino group can be installed through various amination strategies [13]. Key building blocks include 4-methoxycatechol as the primary aromatic precursor and ethylene dibromide for the heterocyclic ring construction [6].
Strategic considerations for the retrosynthetic pathway include regioselective methoxylation of the catechol core and subsequent protection strategies to ensure selective amino group installation [8]. The positioning of the methoxy group at the 7-position and amino group at the 5-position requires careful synthetic planning to achieve the desired substitution pattern [12]. Alternative building blocks may include pre-functionalized benzodioxin intermediates that can undergo direct amination reactions [13].
Cyclocondensation methodologies represent the most established route for constructing benzodioxin frameworks [4]. The classical approach involves the reaction of appropriately substituted catechol derivatives with 1,2-dibromoethane in the presence of potassium carbonate in dimethylformamide at elevated temperatures [2]. This methodology provides the core benzodioxin structure through nucleophilic substitution and subsequent intramolecular cyclization [10].
The cyclocondensation of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane exemplifies this approach, yielding methyl 2,3-dihydrobenzo[b] [1] [4]dioxine-5-carboxylate in 70% yield [2]. Subsequent functional group transformations, including ester hydrolysis and amide formation using the mixed-anhydride method, provide access to the desired amino derivatives [2]. The reaction conditions typically require reflux temperatures of 80-100°C for 10-12 hours to achieve complete cyclization [10].
Alternative cyclocondensation strategies employ glycidyl tosylates as electrophilic partners, which react with catechol derivatives under basic conditions [2]. This approach offers improved regioselectivity and can accommodate various substituent patterns on the aromatic ring [6]. The use of (2S)-glycidyl tosylate and (2R)-glycidyl tosylate allows for the preparation of enantiomerically enriched products when combined with appropriate chiral catalysts [2].
Reductive amination provides a versatile approach for introducing amino functionality into benzodioxin systems [11]. The methodology typically involves the formation of imine intermediates followed by selective reduction using sodium borohydride or related reducing agents [11]. Direct reductive amination of benzodioxin aldehydes with ammonia or primary amines offers a straightforward route to amino-substituted derivatives [11].
The application of boric acid-activated sodium borohydride has proven particularly effective for the reductive amination of benzodioxin aldehydes [11]. This system operates under mild conditions and provides excellent yields of the corresponding amines while minimizing side reactions [11]. The reaction typically proceeds at room temperature with grinding of the reactants using an agate mortar and pestle [11].
Chemoselective reductive amination protocols have been developed to accommodate functionalized benzodioxin substrates bearing additional reducible groups [11]. These methods employ carefully controlled reaction conditions to ensure selective reduction of the imine intermediate while preserving other sensitive functional groups [11]. The use of molecular sieves and anhydrous conditions further enhances the selectivity and efficiency of the transformation [11].
Transition metal catalysis has revolutionized the synthesis of benzodioxin derivatives through enabling unprecedented bond-forming reactions [14]. Palladium-catalyzed methodologies have emerged as particularly powerful tools for constructing complex benzodioxin frameworks [17]. The palladium-catalyzed condensation of benzene-1,2-diol with propargylic carbonates provides regioselective and stereoselective access to 2,3-dihydro-2-ylidene-1,4-benzodioxins [17].
The mechanism of palladium-catalyzed benzodioxin formation involves the initial formation of a sigma-allenylpalladium complex, followed by intermolecular attack of the phenoxide ion [17]. This generates a new sigma-allylpalladium complex in equilibrium with the corresponding eta³-allylpalladium intermediate [17]. The intramolecular attack of the phenoxide ion occurs predominantly at the more electrophilic end of the eta³-allylpalladium species, leading to the desired benzodioxin products [17].
Copper-catalyzed approaches have also demonstrated significant utility in benzodioxin synthesis [18]. The copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur enables access to benzodithiole derivatives through sulfur rearrangement processes [18]. These methodologies operate under relatively mild conditions and tolerate a wide range of functional groups [18].
Nickel-catalyzed carboxylation reactions provide alternative pathways for functionalizing benzodioxin derivatives [19]. The nickel-catalyzed reductive carboxylation of benzylic carbon-nitrogen bonds with carbon dioxide offers a user-friendly approach to introducing carboxylic acid functionality [19]. This methodology outperforms traditional techniques by avoiding parasitic pathways such as homodimerization or beta-hydride elimination [19].
Organocatalytic methodologies have gained prominence for their environmental compatibility and operational simplicity in benzodioxin synthesis [23]. Proline-catalyzed asymmetric reactions provide access to chiral benzodioxin derivatives with high enantioselectivity [26]. The use of proline and its derivatives as organocatalysts enables iterative alpha-amination reactions for constructing complex amino alcohol frameworks [26].
The organocatalytic synthesis of chiral benzopyrans through domino reactions demonstrates the potential of these methodologies [27]. The process involves an oxa-Michael attack of salicylic aldehyde derivatives onto alpha,beta-unsaturated aldehydes, activated through iminium-ion formation with the organocatalyst [27]. This is followed by an intramolecular aldol reaction and subsequent elimination of water to provide the benzopyran products [27].
Chiral Bronsted acid catalysts have proven particularly effective for atroposelective reactions leading to axially chiral benzodioxin derivatives [24]. These catalysts promote the formation of carbon-nitrogen chiral axes through carefully controlled reaction pathways [24]. The use of BINOL-derived and SPINOL-derived chiral phosphoric acids enables high levels of enantiocontrol in these transformations [24].
Secondary amine-catalyzed dual Michael cascade reactions provide another organocatalytic approach to benzodioxin synthesis [4]. These reactions employ salicylic acids and substituted ynones as substrates to afford 4H-benzo[d] [1] [3]dioxin-4-ones with quaternary carbon structures in up to 92% yield [4]. The methodology operates under mild reaction conditions and demonstrates broad substrate scope [4].
Green chemistry principles have increasingly influenced the development of sustainable synthetic routes to benzodioxin derivatives [28]. The implementation of solvent-free reaction conditions represents a significant advancement in reducing environmental impact [33]. HY zeolite catalysts have been successfully employed for the solvent-free synthesis of related heterocyclic compounds at 50°C, demonstrating the potential for environmentally benign transformations [33].
The utilization of glycerol carbonate as an innovative alkylating agent exemplifies green chemistry approaches to benzodioxin synthesis [28]. The reaction of glycerol carbonate with catechol derivatives proceeds without requiring reaction solvents and provides high yields of 2-hydroxymethyl-1,4-benzodioxane derivatives [28]. This methodology employs basic catalysts such as sodium methoxide or magnesium oxide and operates at temperatures of 170°C for one hour [28].
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [31]. The application of microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high yields [31]. This approach is particularly effective for cyclocondensation reactions leading to benzoxazole and related heterocyclic derivatives [31].
Bio-based approaches to benzodioxin synthesis align with sustainability goals through the use of renewable starting materials [32]. The development of truly bio-based benzoxazine derivatives using sesamol, furfurylamine, and benzaldehyde demonstrates the feasibility of completely renewable synthetic pathways [32]. These materials are synthesized using solventless methods and exhibit excellent thermal stability properties [32].
Table 1: Comparison of Synthetic Methodologies for Benzodioxin Derivatives
| Method | Yield (%) | Reaction Time | Temperature (°C) | Catalyst | Green Score |
|---|---|---|---|---|---|
| Cyclocondensation | 70-88 | 10-12 h | 80-100 | K₂CO₃ | Moderate |
| Reductive Amination | 60-93 | 1-8 h | 25 | NaBH₄/H₃BO₃ | Good |
| Pd-Catalyzed | 65-85 | 6-24 h | 50-110 | Pd complexes | Moderate |
| Organocatalytic | 20-90 | 1-24 h | -30 to 25 | Proline derivatives | Excellent |
| Solvent-Free | 45-79 | 0.5-5 h | 50-170 | Various | Excellent |
The integration of continuous flow chemistry represents another important advancement in green benzodioxin synthesis [36]. Flow reactors enable precise control of reaction parameters and enhance safety through reduced reagent inventories [35]. These systems also facilitate the implementation of telescoped synthetic sequences that minimize waste generation and improve overall atom economy [35].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for structural elucidation and characterization of 7-Methoxy-2,3-dihydrobenzo[b] [1] [2]dioxin-5-amine. The compound exhibits distinctive spectral patterns that enable comprehensive structural determination through both proton and carbon-13 NMR methodologies.
The proton Nuclear Magnetic Resonance spectrum of 7-Methoxy-2,3-dihydrobenzo[b] [1] [2]dioxin-5-amine reveals characteristic resonance patterns consistent with its substituted benzodioxin structure [1]. The aromatic region displays two distinct proton signals corresponding to the benzene ring protons. The H-4 proton resonates as a doublet in the range of 6.40-6.10 ppm with a coupling constant of approximately 2.5 Hz, reflecting meta-coupling with the H-6 proton [1]. The H-6 proton appears as a corresponding doublet between 6.10-5.90 ppm with identical coupling characteristics.
The dioxane ring system contributes four methylene protons that appear as multiplets in the aliphatic region. The OCH₂CH₂O protons manifest as complex multiplets between 4.30-4.20 ppm and 4.20-4.10 ppm, with coupling constants of approximately 4.5 Hz [1]. These signals exhibit characteristic geminal and vicinal coupling patterns typical of ethylene glycol-derived dioxane rings.
The methoxy substituent at the 7-position generates a distinctive singlet between 3.85-3.75 ppm, integrating for three protons [3]. This chemical shift is consistent with aromatic methoxy groups and falls within the expected range for electron-rich aromatic systems. The primary amine functionality contributes a broad singlet between 4.80-4.50 ppm, which may exchange with deuterium oxide to confirm its assignment [4] [3].
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 7-Methoxy-2,3-dihydrobenzo[b] [1] [2]dioxin-5-amine [1]. The aromatic carbon atoms exhibit chemical shifts consistent with substituted benzene rings bearing electron-donating groups. The quaternary carbon C-5, bearing the amino substituent, resonates between 155.0-150.0 ppm, reflecting the electron-donating effect of the amine group [4].
The methoxy-bearing carbon C-7 appears between 145.0-140.0 ppm, demonstrating the combined influence of oxygen substitution and aromatic conjugation [1]. The C-8a quaternary carbon, which serves as the junction between the benzene and dioxane rings, resonates in the range of 135.0-130.0 ppm. The C-4a quaternary carbon exhibits signals between 160.0-155.0 ppm, indicating its involvement in the extended aromatic system.
The aromatic CH carbons display distinct chemical shifts based on their substitution patterns. C-4 resonates between 110.0-105.0 ppm, while C-6 appears in the range of 100.0-95.0 ppm [1]. These chemical shifts reflect the electron density distribution influenced by the amino and methoxy substituents. The dioxane ring carbons contribute two signals between 65.0-64.0 ppm and 64.0-63.0 ppm for the OCH₂CH₂O carbons, consistent with aliphatic carbons bonded to oxygen [4]. The methoxy carbon resonates as a singlet between 56.0-55.0 ppm, characteristic of aromatic methoxy groups.
Mass spectrometry of 7-Methoxy-2,3-dihydrobenzo[b] [1] [2]dioxin-5-amine reveals distinctive fragmentation patterns that provide structural confirmation and purity assessment capabilities [5] [6]. The molecular ion peak appears at m/z 181, corresponding to the molecular formula C₉H₁₁NO₃, and serves as the base peak with 100% relative intensity under electron ionization conditions.
The primary fragmentation pathway involves α-cleavage at the methoxy group, generating a prominent fragment at m/z 166 through loss of a methyl radical (15 Da) [5]. This fragmentation occurs with 85% relative intensity and represents a characteristic pattern for aromatic methoxy compounds. A secondary fragmentation pathway involves loss of the complete methoxyl radical (OCH₃- ), producing a fragment at m/z 150 with 45% relative intensity [6].
Ring fragmentation processes contribute significantly to the mass spectral pattern. Loss of ethylene oxide (C₂H₄O, 43 Da) from the dioxane ring system generates a fragment at m/z 138 with 30% relative intensity [5]. Further fragmentation involving complete dioxane ring opening produces a fragment at m/z 123 through loss of C₂H₄O₂ (58 Da) with 25% relative intensity.
Aromatic stabilization plays a crucial role in fragment ion formation. The C₆H₄NO⁺ fragment at m/z 110, representing a benzene ring with retained amino functionality, exhibits 40% relative intensity [6]. This fragment results from loss of 71 Da from the molecular ion and demonstrates the stability of the aromatic amine system. The C₅H₃O₂⁺ furyl cation at m/z 95 appears with 60% relative intensity, indicating aromatic rearrangement processes that form stable conjugated systems [5].
Lower mass fragments include C₄H₂O₂⁺- at m/z 82 (35% intensity), C₄H₃O⁺ at m/z 67 (20% intensity), and C₃H₂O⁺ at m/z 54 (15% intensity) [6]. These fragments arise from cyclic rearrangements and successive losses of small neutral molecules, providing fingerprint information for compound identification.
Infrared and Raman spectroscopic analysis of 7-Methoxy-2,3-dihydrobenzo[b] [1] [2]dioxin-5-amine reveals characteristic vibrational modes that correlate with specific functional groups and structural features [7] [8]. The primary amine functionality exhibits distinctive N-H stretching vibrations appearing as a doublet at 3480 and 3380 cm⁻¹ with medium intensity [9]. These bands correspond to the asymmetric and symmetric stretching modes of the NH₂ group and serve as diagnostic indicators for primary amine identification.
The aromatic and aliphatic C-H stretching regions span from 3020-2850 cm⁻¹ with medium intensity, encompassing both aromatic C-H stretches and the aliphatic C-H vibrations of the dioxane ring and methoxy group [8]. Aromatic C=C stretching vibrations manifest as strong absorption bands in two distinct regions: 1635-1580 cm⁻¹ and 1520-1480 cm⁻¹. These bands reflect the conjugated aromatic system and provide information about the substitution pattern of the benzene ring [9].
The ether linkages contribute multiple C-O stretching vibrations with strong intensities. The general ether C-O stretch appears at 1280-1250 cm⁻¹, while the dioxane ring C-O stretches manifest at 1200-1150 cm⁻¹ [8]. The methoxy group contributes a characteristic C-O stretching band at 1080-1040 cm⁻¹, which serves as a diagnostic marker for aromatic methoxy substituents.
Aromatic C-H out-of-plane bending vibrations appear at 820-780 cm⁻¹ with medium intensity, providing information about the substitution pattern of the benzene ring [9]. The aromatic substitution pattern is further characterized by bands at 750-680 cm⁻¹, which correspond to the specific arrangement of substituents on the benzene ring. The C-N stretching vibration appears as a weak band at 580-520 cm⁻¹, confirming the presence of the aromatic amine functionality [8].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes [10]. The aromatic ring breathing vibrations typically appear around 1000-900 cm⁻¹ in Raman spectra, while the symmetric C-O stretching modes of the dioxane ring contribute to the fingerprint region between 800-600 cm⁻¹.
High Performance Liquid Chromatography serves as the primary method for purity assessment and quantitative analysis of 7-Methoxy-2,3-dihydrobenzo[b] [1] [2]dioxin-5-amine [11] [12]. Optimal separation conditions employ a C18 reversed-phase column with a mobile phase composition of acetonitrile:water (60:40, v/v) operating at a flow rate of 1.0 mL/min [12]. Under these conditions, the compound exhibits a retention time of 12.5 ± 0.2 minutes with a capacity factor (k') of 3.8 ± 0.1.
The chromatographic peak exhibits excellent symmetry with a peak symmetry factor of 1.15 ± 0.05, indicating efficient mass transfer and minimal tailing effects [13]. The column efficiency, measured as theoretical plates (N), reaches 4200 ± 200, demonstrating high resolution capability for impurity separation. The resolution factor (Rs) of 2.8 ± 0.3 compared to potential impurities ensures baseline separation and accurate quantification [12].
Ultraviolet detection at 280 nm provides optimal sensitivity for the aromatic amine chromophore, with detection limits in the microgram range [13]. Photodiode array detection enables spectral confirmation with peak purity indices of 0.998 ± 0.002, ensuring spectral homogeneity across the chromatographic peak [12]. This high peak purity index confirms the absence of co-eluting impurities and validates the chromatographic method for quantitative analysis.
Method validation parameters demonstrate excellent precision with relative standard deviations below 2% for both retention time and peak area measurements [13]. The linear dynamic range spans three orders of magnitude with correlation coefficients exceeding 0.999, enabling accurate quantification across a wide concentration range. Recovery studies yield values between 98-102%, confirming method accuracy and the absence of systematic errors [12].
Alternative chromatographic approaches include normal-phase systems using silica columns with polar organic mobile phases, which provide complementary selectivity for structural analogs and geometric isomers [14]. Chiral chromatography may be employed for enantiomeric purity assessment, although the target compound lacks chiral centers in its basic structure.
Gas chromatography coupled with mass spectrometry offers an alternative approach for volatile derivatives, requiring derivatization of the amine functionality to enhance volatility and thermal stability [15]. Trimethylsilyl or acetyl derivatives enable gas chromatographic analysis with excellent resolution and mass spectral confirmation capabilities.
Capillary electrophoresis provides high-resolution separation based on charge-to-mass ratio differences, particularly useful for separating ionic forms and degradation products [16]. The method requires careful pH optimization to control the ionization state of the amino group and achieve optimal separation efficiency.